3-Acetyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Description
3-Acetyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is a coumarin glycoside derivative characterized by:
- Core structure: A chromen-2-one (coumarin) backbone.
- Substituents: An acetyl group at the 3-position, which enhances lipophilicity and may influence metabolic stability.
This compound is structurally distinct from simpler coumarins due to its glycosylation and acetyl modifications, which may alter its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
3-acetyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O9/c1-7(19)10-4-8-2-3-9(5-11(8)25-16(10)23)24-17-15(22)14(21)13(20)12(6-18)26-17/h2-5,12-15,17-18,20-22H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVGMGQCZKBVDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with acetic anhydride under acidic conditions.
Glycosylation: The glycoside moiety is introduced through glycosylation reactions, where the chromenone core is reacted with a protected glycosyl donor in the presence of a Lewis acid catalyst.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the glycoside moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids for glycosylation reactions.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-acetyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer, diabetes, and cardiovascular diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-acetyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs include coumarin glycosides and related flavonoids with variations in substituent positions and functional groups (Table 1).
Table 1: Structural and Physicochemical Comparison
*Note: Molecular weight estimated based on structural composition.
Key Differences and Implications
Substituent Position and Type
- Acetylation at 3-position : The acetyl group in the target compound increases lipophilicity compared to hydroxylated analogs like Daphnin or Cichorioside. This modification may enhance membrane permeability but reduce water solubility .
- Glycosylation at 7-position : Shared with all analogs, this group improves solubility and facilitates interactions with carbohydrate-binding proteins (e.g., lectins) or transporters .
- Methoxy vs.
Pharmacokinetic Considerations
- Solubility-Stability Trade-off : Glycosylation enhances water solubility but may limit passive diffusion. The acetyl group balances this by increasing lipophilicity, as seen in prodrug designs .
- Metabolism : Glucosylated coumarins are often substrates for β-glucosidases in the gut, releasing aglycones for absorption. The acetyl group may delay this hydrolysis, altering bioavailability .
Industrial and Therapeutic Potential
- Target Compound : Could serve as a lead for hybrid molecules combining acetyl’s metabolic resistance with glycoside’s target specificity.
Biological Activity
3-Acetyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is a complex flavonoid glycoside with notable biological activities. This compound features a unique structure that contributes to its pharmacological properties, making it a subject of interest in various research fields, including pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 3-Acetyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is , with a molecular weight of approximately 366.319 g/mol. The compound is characterized by its glycoside structure, which plays a significant role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H18O9 |
| Molecular Weight | 366.319 g/mol |
| Chemical Class | Flavonoid Glycoside |
Antioxidant Activity
Research indicates that flavonoids, including 3-Acetyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is linked to numerous chronic diseases.
Anticancer Properties
Several studies have highlighted the potential anticancer activity of this compound. For example, flavonoids have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study investigating the cytotoxic effects of various flavonoids on cancer cell lines, it was found that 3-Acetyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one exhibited significant cytotoxicity against specific cancer cell lines. The study demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis.
Anti-inflammatory Effects
Flavonoids are also known for their anti-inflammatory properties. The compound has been reported to downregulate pro-inflammatory cytokines and inhibit the expression of enzymes involved in inflammation pathways.
Neuroprotective Effects
Emerging evidence suggests that 3-Acetyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one may possess neuroprotective qualities. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.
Summary of Key Studies
- Antioxidant Activity : A study published in MDPI detailed the antioxidant capacity of flavonoids and their protective effects against oxidative damage in cellular models .
- Cytotoxicity : Research conducted on various flavonoids showed that those with glycoside structures exhibited enhanced cytotoxic effects against resistant cancer cell lines .
- Neuroprotection : Investigations into neuroprotective mechanisms revealed that certain flavonoids could mitigate oxidative stress-induced neuronal damage .
Data Table: Biological Activities of 3-Acetyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Q & A
Q. What synthetic strategies are recommended for preparing 3-acetyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one?
To synthesize this compound, a stepwise glycosylation and acetylation approach is typically employed:
- Step 1 : Start with the core chromen-2-one scaffold (coumarin derivative). Introduce the acetyl group at position 3 via Friedel-Crafts acylation under anhydrous conditions using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).
- Step 2 : Glycosylate the hydroxyl group at position 7 using a protected glucose derivative (e.g., tetra-O-acetyl-α-D-glucopyranosyl bromide) under Koenigs-Knorr conditions (Ag₂O or AgOTf as a promoter).
- Step 3 : Deprotect the sugar moiety using Zemplén deacetylation (NaOMe/MeOH) to yield the final compound .
Validation : Monitor each step via TLC and NMR (¹H/¹³C) to confirm regioselectivity and purity.
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
A combination of techniques is required:
- ¹H/¹³C NMR : Identify the acetyl group (δ ~2.6 ppm for CH₃, ~168 ppm for carbonyl) and the glucose moiety (anomeric proton at δ 4.8–5.2 ppm with coupling constant J = 7–8 Hz for β-linkage).
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 432.4 for C₂₁H₂₀O₁₀) .
- IR Spectroscopy : Detect hydroxyl (~3200–3500 cm⁻¹) and carbonyl (~1700 cm⁻¹) stretches .
Pitfalls : Overlapping signals from the sugar protons may require 2D NMR (HSQC, HMBC) for unambiguous assignment .
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
- Antioxidant Activity : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Compare IC₅₀ values to ascorbic acid as a positive control .
- Antimicrobial Activity : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC (minimum inhibitory concentration) values .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise due to:
- Variability in Experimental Conditions : Standardize assays (e.g., solvent polarity, pH, and incubation time). For example, DPPH results vary with ethanol vs. methanol as solvents .
- Purity Issues : Confirm compound purity via HPLC (≥95%) to exclude confounding effects from impurities.
- Cell Line Sensitivity : Validate activity across multiple cell models (e.g., cancer vs. normal cells) .
Case Study : Inconsistent antimicrobial data may reflect strain-specific resistance mechanisms. Perform genomic analysis (e.g., efflux pump expression) on tested strains .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Molecular Docking : Use AutoDock Vina to model interactions between the acetyl group/glucose moiety and target proteins (e.g., COX-2 for anti-inflammatory activity). Prioritize binding poses with ∆G < −7 kcal/mol .
- QSAR Modeling : Train models using descriptors like LogP, topological polar surface area (TPSA), and H-bond donors. Validate with a dataset of analogs (e.g., 7-O-glucosylated coumarins) .
Limitations : Include solvent effects (implicit/explicit) in simulations to improve accuracy .
Q. How can metabolic stability be evaluated to guide drug development?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Track glucuronidation/sulfation of the hydroxyl groups .
- Phase I Metabolism : Identify CYP450 isoforms involved using selective inhibitors (e.g., ketoconazole for CYP3A4).
Key Finding : The glucose moiety may reduce first-pass metabolism by enhancing water solubility, but acetyl group hydrolysis could generate reactive intermediates .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Formulation : Use nanoemulsions or cyclodextrin complexes to improve solubility (e.g., HP-β-CD at 10% w/v) .
- Prodrug Design : Mask polar hydroxyl groups with ester prodrugs (e.g., acetylated derivatives) to enhance intestinal absorption .
Validation : Conduct pharmacokinetic studies in rodents (Cmax, AUC₀–24h) to compare oral vs. intravenous administration .
Data Contradiction Analysis
Q. How should conflicting data on antioxidant vs. pro-oxidant effects be addressed?
- Dose Dependency : Test a broad concentration range (1–100 µM). Pro-oxidant effects often emerge at high doses due to redox cycling (e.g., Fenton-like reactions with transition metals) .
- Cell-Free vs. Cellular Assays : Compare results from DPPH (cell-free) vs. ROS (reactive oxygen species) detection in cells (e.g., DCFH-DA assay).
Resolution : Use ESR (electron spin resonance) to directly detect radical species generated under varying conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
